Tert-butyl 1-(methoxycarbonyl)-2-methylbutylcarbamate
Description
Tert-butyl 1-(methoxycarbonyl)-2-methylbutylcarbamate is a carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group, a methoxycarbonyl moiety, and a branched 2-methylbutyl chain. This compound is structurally significant in medicinal chemistry and organic synthesis, often serving as an intermediate in the preparation of peptidomimetics, protease inhibitors, or kinase-targeting molecules. Its Boc group enhances stability during synthetic processes, while the methoxycarbonyl and alkyl substituents modulate solubility, stereoelectronic properties, and biological interactions .
Properties
IUPAC Name |
methyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)16-6)13-11(15)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRYBAAAYDFIEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate typically involves the protection of amino acids. The process begins with the amino acid, which is reacted with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amino acid. The next step involves esterification with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and Boc-protected amine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein synthesis.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl (2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in various biochemical pathways, influencing enzyme activity and protein interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare tert-butyl 1-(methoxycarbonyl)-2-methylbutylcarbamate with structurally analogous carbamate derivatives, emphasizing crystallography, molecular properties, and applications.
Table 1: Structural and Crystallographic Comparison of Carbamate Derivatives
Key Findings:
Stereochemical Influence : The enantiomers (S)-3c and (R)-3d (Table 1) exhibit nearly identical molecular formulas and space groups (P21) but differ slightly in unit cell parameters (e.g., a-axis: 10.0924 Å vs. 10.0869 Å). This suggests that stereochemistry minimally impacts the overall crystal packing but may influence pharmacological activity in JAK1 inhibitor applications .
Functional Group Diversity: Methoxycarbonyl vs. Benzylamino: The methoxycarbonyl group in the target compound and its analogs enhances electrophilicity, facilitating nucleophilic reactions in peptide coupling. Chlorobenzooxazolyl Moiety: The chlorobenzooxazolyl substituent in C15H18ClN3O3 introduces halogen bonding capabilities and planar rigidity, which could improve target binding affinity in kinase inhibitors .
Synthetic Utility :
- The Boc group in all compounds provides stability against acidic conditions, critical for stepwise synthesis.
- Chiral triflate esters, as described in , are likely employed to synthesize enantiopure carbamates, ensuring high stereochemical fidelity in drug candidates .
Pharmacological Relevance :
- Piperidinyl carbamates (e.g., (S)-3c and (R)-3d) are explicitly linked to JAK1 inhibitor research, as evidenced by Patent WO 2018/134213A1. Their methoxycarbonyl and methylpropyl groups may interact with hydrophobic kinase domains .
- The absence of crystallographic data for this compound itself implies that its characterization may rely on computational modeling or analogy to structurally resolved compounds.
Methodological Considerations
- Crystallography : The SHELX software suite () is widely used for small-molecule refinement, ensuring high accuracy in unit cell parameter determination for compounds like (S)-3c and (R)-3d .
- Stereochemical Analysis : Enantiomeric pairs are distinguished via crystallographic data, underscoring the importance of chiral resolution in optimizing drug efficacy and safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
